molecular formula C16H22N2O3 B2577697 N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(2-ethylphenyl)oxalamide CAS No. 1286722-16-4

N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(2-ethylphenyl)oxalamide

Cat. No. B2577697
CAS RN: 1286722-16-4
M. Wt: 290.363
InChI Key: ZQZVTZWGYNQLTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(2-ethylphenyl)oxalamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. CX-5461 has been found to have potential in the treatment of cancer, specifically hematological malignancies.

Mechanism of Action

N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(2-ethylphenyl)oxalamide works by binding to the DNA template of RNA polymerase I, preventing the enzyme from transcribing ribosomal RNA. This results in the selective inhibition of cancer cell growth, as cancer cells are highly dependent on ribosomal RNA synthesis for their rapid proliferation.
Biochemical and Physiological Effects:
Studies have shown that N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(2-ethylphenyl)oxalamide has a number of biochemical and physiological effects on cancer cells. These include the induction of DNA damage and cell cycle arrest, as well as the activation of the p53 tumor suppressor pathway. N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(2-ethylphenyl)oxalamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(2-ethylphenyl)oxalamide is its specificity for cancer cells, which makes it a potentially effective treatment for hematological malignancies. However, N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(2-ethylphenyl)oxalamide has limitations in terms of its toxicity and potential side effects, which must be carefully monitored in clinical trials. Additionally, N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(2-ethylphenyl)oxalamide may not be effective in all types of cancer, and further research is needed to determine its efficacy in different cancer types.

Future Directions

There are several potential future directions for research on N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(2-ethylphenyl)oxalamide. One area of interest is the development of combination therapies that use N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(2-ethylphenyl)oxalamide in conjunction with other cancer treatments such as chemotherapy or immunotherapy. Additionally, further research is needed to determine the optimal dosing and treatment regimen for N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(2-ethylphenyl)oxalamide, as well as its potential in the treatment of other types of cancer. Finally, research on the mechanisms of resistance to N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(2-ethylphenyl)oxalamide could help to identify new targets for cancer therapy.

Synthesis Methods

The synthesis of N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(2-ethylphenyl)oxalamide involves several steps, including the reaction of 2-ethylphenylamine with 2-bromoacetophenone to form N-(2-ethylphenyl)acetophenoneimine. This intermediate is then reacted with cyclopropylmethylamine and ethyl chloroformate to form the final product, N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(2-ethylphenyl)oxalamide.

Scientific Research Applications

N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(2-ethylphenyl)oxalamide has been extensively studied for its potential in the treatment of cancer. In particular, it has shown promise in the treatment of hematological malignancies such as multiple myeloma, acute myeloid leukemia, and chronic lymphocytic leukemia. N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(2-ethylphenyl)oxalamide has been found to selectively target cancer cells by inhibiting RNA polymerase I transcription, which is necessary for the production of ribosomal RNA.

properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxypropyl)-N'-(2-ethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-3-11-6-4-5-7-13(11)18-15(20)14(19)17-10-16(2,21)12-8-9-12/h4-7,12,21H,3,8-10H2,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQZVTZWGYNQLTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C(=O)NCC(C)(C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(2-ethylphenyl)oxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.